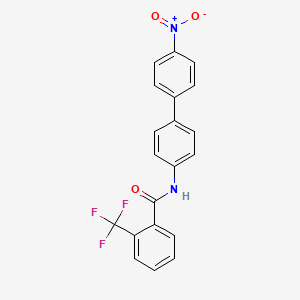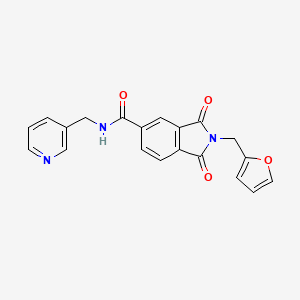
2-(2-furylmethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide
Descripción general
Descripción
2-(2-furylmethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Aplicaciones Científicas De Investigación
2-(2-furylmethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been widely used in scientific research to study the role of PLD in various cellular processes. PLD is involved in the regulation of cell growth, proliferation, and survival, and its dysregulation has been implicated in the development of several diseases, including cancer, Alzheimer's disease, and cardiovascular disorders. This compound has been shown to inhibit PLD activity in a dose-dependent manner, and its effects have been demonstrated in both in vitro and in vivo models.
Mecanismo De Acción
2-(2-furylmethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibits PLD activity by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes. The inhibition of PLD by this compound has been shown to affect membrane trafficking, cell migration, and cell proliferation, among other processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. Inhibition of PLD by this compound has been shown to decrease cell migration and invasion in cancer cells, reduce inflammation in macrophages, and inhibit platelet activation. This compound has also been shown to have neuroprotective effects in Alzheimer's disease models and to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-furylmethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its specificity for PLD inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of PLD in various cellular processes. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, the optimal concentration of this compound may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(2-furylmethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective PLD inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of PLD in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders. Additionally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for these diseases. Finally, the development of novel techniques for delivering this compound to specific tissues or cells may enhance its therapeutic potential.
Propiedades
IUPAC Name |
2-(furan-2-ylmethyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(22-11-13-3-1-7-21-10-13)14-5-6-16-17(9-14)20(26)23(19(16)25)12-15-4-2-8-27-15/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLIQYHNCKUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



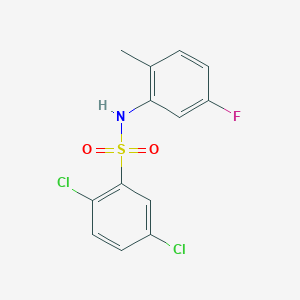
![methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate](/img/structure/B4405861.png)
![1-{2-[4-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4405868.png)
![5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4405869.png)
![1-(3-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4405873.png)
![{4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4405888.png)
![4-isobutoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4405900.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4405905.png)
![3-fluoro-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4405908.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4405916.png)
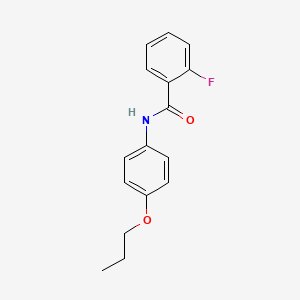
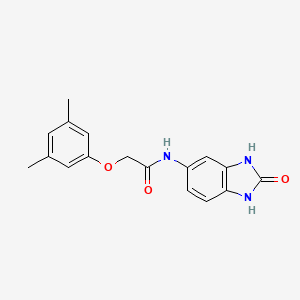
![1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405950.png)
